molecular formula C13H11BrN6 B5744765 N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B5744765
M. Wt: 331.17 g/mol
InChI Key: VXWGLJFSABOIBH-OVCLIPMQSA-N
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Description

N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound belonging to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a triazolopyridazine core makes this compound particularly interesting for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the condensation of 4-bromobenzaldehyde with 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine under reflux conditions in the presence of a suitable catalyst such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridazine core allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine stands out due to its unique combination of a bromophenyl group and a triazolopyridazine core. This structural feature enhances its reactivity and potential for diverse biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN6/c1-9-16-18-13-7-6-12(19-20(9)13)17-15-8-10-2-4-11(14)5-3-10/h2-8H,1H3,(H,17,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWGLJFSABOIBH-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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